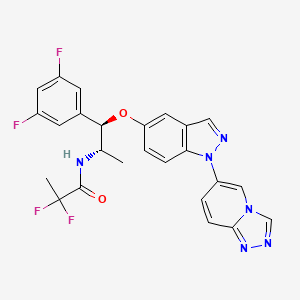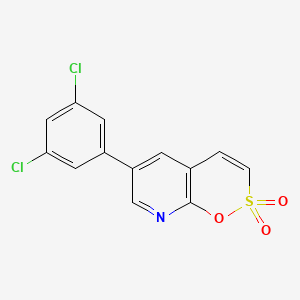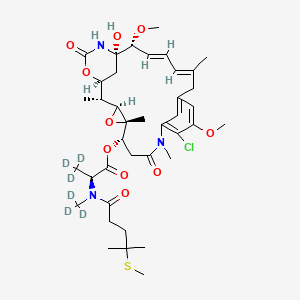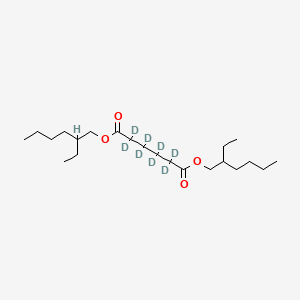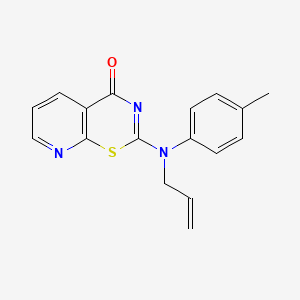
Neuronotoxicity-IN-1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Neuronotoxicity-IN-1 is a pyridothiazine derivative known for its neuroprotective properties. It acts as an inhibitor of kainic acid neurotoxicity, making it a valuable compound in neurotoxicity research .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Neuronotoxicity-IN-1 involves the formation of a pyridothiazine core. The specific synthetic routes and reaction conditions are proprietary and detailed in patents and scientific literature. Generally, the synthesis involves multi-step organic reactions, including cyclization and functional group modifications .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. large-scale synthesis would likely follow similar routes as laboratory synthesis, with optimizations for yield, purity, and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions
Neuronotoxicity-IN-1 can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and solvents .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups into the pyridothiazine core.
Wissenschaftliche Forschungsanwendungen
Neuronotoxicity-IN-1 has several scientific research applications:
Chemistry: Used as a model compound to study neurotoxicity mechanisms and develop neuroprotective agents.
Biology: Investigates the effects of neurotoxins on cellular and molecular levels.
Medicine: Potential therapeutic applications in treating neurodegenerative diseases by inhibiting kainic acid-induced neurotoxicity.
Industry: Utilized in the development of neuroprotective drugs and chemicals
Wirkmechanismus
Neuronotoxicity-IN-1 exerts its effects by inhibiting the neurotoxic action of kainic acid. It interacts with specific molecular targets and pathways involved in neurotoxicity, providing neuroprotection. The exact molecular targets and pathways are subjects of ongoing research .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenolic Compounds: Known for their neuroprotective effects through antioxidant mechanisms.
Other Pyridothiazine Derivatives: Share structural similarities and neuroprotective properties.
Uniqueness
Neuronotoxicity-IN-1 is unique due to its specific inhibition of kainic acid neurotoxicity, which is not a common feature among other neuroprotective compounds. This specificity makes it a valuable tool in neurotoxicity research and potential therapeutic applications .
Eigenschaften
Molekularformel |
C17H15N3OS |
|---|---|
Molekulargewicht |
309.4 g/mol |
IUPAC-Name |
2-(4-methyl-N-prop-2-enylanilino)pyrido[3,2-e][1,3]thiazin-4-one |
InChI |
InChI=1S/C17H15N3OS/c1-3-11-20(13-8-6-12(2)7-9-13)17-19-15(21)14-5-4-10-18-16(14)22-17/h3-10H,1,11H2,2H3 |
InChI-Schlüssel |
UNIHFYPVOQQXMQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)N(CC=C)C2=NC(=O)C3=C(S2)N=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[3-(difluoromethyl)-1-methylpyrazol-4-yl]-5-[[(3R)-piperidin-3-yl]amino]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B12406058.png)
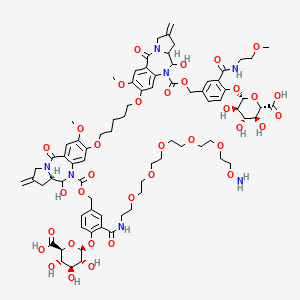
![1-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12406079.png)
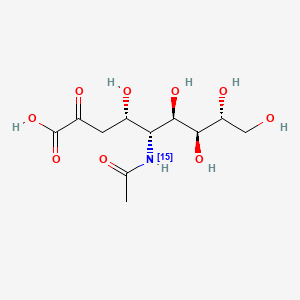

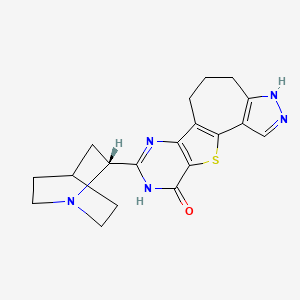
![(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-4-methylpentanoic acid](/img/structure/B12406096.png)
![2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-2-[[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxymethyl]-N,N'-dimethylpropanediamide](/img/structure/B12406099.png)
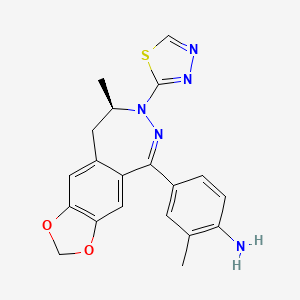
![1-[(2R,3R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-hydroxypyridin-2-one](/img/structure/B12406107.png)
